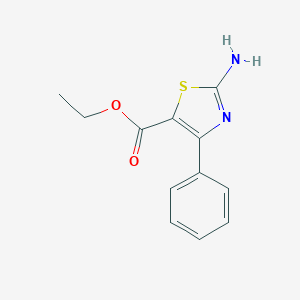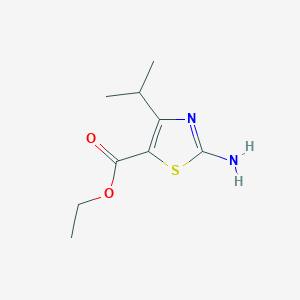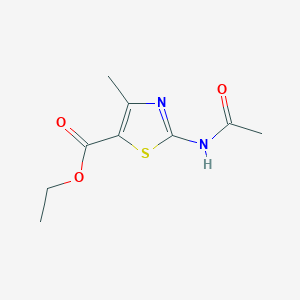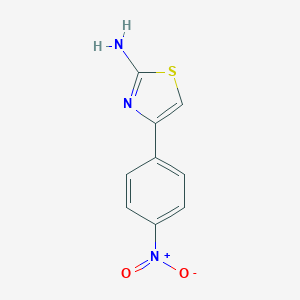
N-(6-amino-3-methyl-2,4-dioxo-1H-pyrimidin-5-yl)formamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-amino-3-methyl-2,4-dioxo-1H-pyrimidin-5-yl)formamide, also known as AMF or AICAR, is a nucleoside analog that has been extensively studied for its potential therapeutic applications in various diseases. It is a synthetic compound that mimics the effects of adenosine, a naturally occurring nucleoside in the body. The purpose of
Mécanisme D'action
N-(6-amino-3-methyl-2,4-dioxo-1H-pyrimidin-5-yl)formamide is a nucleoside analog that mimics the effects of adenosine. It is taken up by cells and converted to its monophosphate form, which activates AMPK by allosteric activation and phosphorylation. AMPK activation by this compound leads to the inhibition of mTOR signaling, which plays a critical role in cell growth and survival. In addition, AMPK activation by this compound increases glucose uptake and fatty acid oxidation, which leads to the inhibition of lipogenesis and the stimulation of lipolysis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the activation of AMPK, inhibition of mTOR signaling, stimulation of glucose uptake and fatty acid oxidation, inhibition of lipogenesis, and stimulation of lipolysis. In addition, this compound has been shown to induce apoptosis in cancer cells, improve insulin sensitivity and glucose uptake in diabetic animal models, and protect against ischemia/reperfusion injury in the heart and brain.
Avantages Et Limitations Des Expériences En Laboratoire
N-(6-amino-3-methyl-2,4-dioxo-1H-pyrimidin-5-yl)formamide has several advantages and limitations for lab experiments. One advantage is that it is a synthetic compound that can be easily synthesized and purified. In addition, it has been extensively studied for its potential therapeutic applications in various diseases, which makes it a valuable tool for research. However, one limitation is that it is a nucleoside analog that mimics the effects of adenosine, which may have off-target effects and interfere with other cellular processes. Furthermore, the optimal concentration and duration of this compound treatment may vary depending on the cell type and experimental conditions.
Orientations Futures
There are several future directions for the study of N-(6-amino-3-methyl-2,4-dioxo-1H-pyrimidin-5-yl)formamide. One direction is to investigate its potential therapeutic applications in other diseases, such as neurodegenerative diseases and metabolic disorders. Another direction is to identify the molecular targets and signaling pathways that mediate its effects on cellular metabolism and survival. Furthermore, the development of more selective and potent AMPK activators may lead to the discovery of new therapeutic agents for the treatment of various diseases.
Méthodes De Synthèse
N-(6-amino-3-methyl-2,4-dioxo-1H-pyrimidin-5-yl)formamide can be synthesized by reacting 5-amino-1-(β-D-ribofuranosyl)imidazole-4-carboxamide (AIC) with formic acid. The reaction produces this compound as a white crystalline powder, which can be purified by recrystallization. The purity of the final product can be verified by high-performance liquid chromatography (HPLC) analysis.
Applications De Recherche Scientifique
N-(6-amino-3-methyl-2,4-dioxo-1H-pyrimidin-5-yl)formamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and cardiovascular diseases. It has been shown to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism, which plays a critical role in the regulation of glucose and lipid metabolism, as well as cell growth and survival. AMPK activation by this compound has been shown to inhibit cancer cell growth and induce apoptosis in various cancer cell lines. In addition, this compound has been shown to improve insulin sensitivity and glucose uptake in diabetic animal models. Furthermore, this compound has been shown to protect against ischemia/reperfusion injury in the heart and brain.
Propriétés
Numéro CAS |
50996-15-1 |
|---|---|
Formule moléculaire |
C6H8N4O3 |
Poids moléculaire |
184.15 g/mol |
Nom IUPAC |
N-(6-amino-3-methyl-2,4-dioxo-1H-pyrimidin-5-yl)formamide |
InChI |
InChI=1S/C6H8N4O3/c1-10-5(12)3(8-2-11)4(7)9-6(10)13/h2H,7H2,1H3,(H,8,11)(H,9,13) |
Clé InChI |
PFMKSQSGPSFNSJ-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C(=C(NC1=O)N)NC=O |
SMILES canonique |
CN1C(=O)C(=C(NC1=O)N)NC=O |
Autres numéros CAS |
50996-15-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzamide, N-[[(1-phenylethyl)amino]thioxomethyl]-](/img/structure/B189660.png)
![Benzamide, N-[(hexahydro-1H-azepin-1-yl)thioxomethyl]-4-methoxy-](/img/structure/B189661.png)











